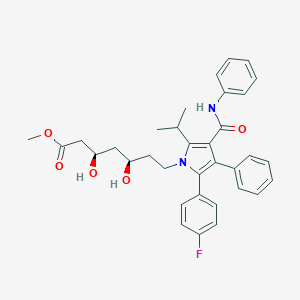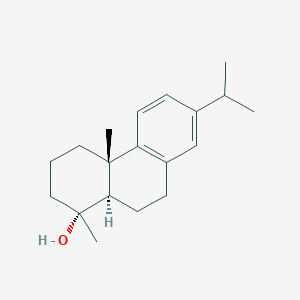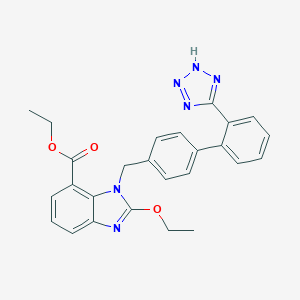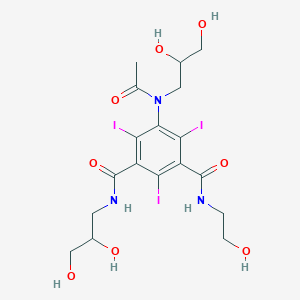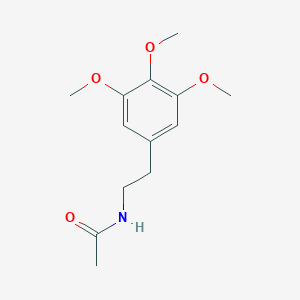
N-乙酰麦角碱
描述
N-Acetylmescaline is a derivative of mescaline, a well-known hallucinogenic compound found in the peyote cactus (Lophophora williamsii). It is a metabolite of mescaline in humans and is present in trace quantities in peyote . Unlike mescaline, N-Acetylmescaline has minimal pharmacological effects, with only mild drowsiness observed at doses up to 750 milligrams .
科学研究应用
N-Acetylmescaline has several scientific research applications:
Chemistry: It is used as a reference compound in the study of mescaline metabolism and its derivatives.
Biology: Research on N-Acetylmescaline helps understand the metabolic pathways of mescaline in the human body.
Industry: Its limited industrial applications are primarily in research and development settings.
作用机制
Target of Action
N-Acetylmescaline, a derivative of mescaline, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
The compound interacts with microtubules and inhibits their assembly . This interaction disrupts the normal functioning of the microtubules, leading to changes in cell shape and function .
Biochemical Pathways
N-Acetylmescaline affects the biochemical pathways involving microtubule assembly . Disruption of these pathways can have downstream effects on processes such as cell division and intracellular transport .
Pharmacokinetics
It is known that the compound is a metabolite of mescaline in humans . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of N-Acetylmescaline’s action is the inhibition of microtubule assembly . This can lead to changes in cell shape and function, and at high doses, it may cause mild drowsiness .
生化分析
Biochemical Properties
N-Acetylmescaline interacts with various biomolecules in the body. It has been shown to have microtubule assembly inhibitory activity . This suggests that it may interact with tubulin, a protein that forms microtubules, and other proteins involved in microtubule assembly .
Cellular Effects
It is known that at doses of up to 750 mg, only mild drowsiness was observed . This suggests that N-Acetylmescaline may have a minimal impact on cellular processes.
Molecular Mechanism
Its microtubule assembly inhibitory activity suggests that it may bind to tubulin or other proteins involved in microtubule assembly, inhibiting their function .
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: N-Acetylmescaline can be synthesized through the acetylation of mescaline. The process involves the reaction of mescaline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Acetylmescaline as the primary product .
Industrial Production Methods: Industrial production of N-Acetylmescaline is not well-documented, likely due to its limited pharmacological use. the synthesis process can be scaled up using standard organic synthesis techniques involving large-scale acetylation reactions.
化学反应分析
Types of Reactions: N-Acetylmescaline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to mescaline.
Substitution: Substitution reactions can occur at the aromatic ring or the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction typically yields mescaline.
Substitution: Substitution reactions can produce halogenated derivatives of N-Acetylmescaline.
相似化合物的比较
Mescaline: The parent compound, known for its hallucinogenic properties.
3,4,5-Trimethoxyphenethylamine: A structural analog with similar chemical properties.
N-Acetyl-4-hydroxy-3,5-dimethoxyphenethylamine: Another acetylated derivative of mescaline.
Uniqueness: N-Acetylmescaline is unique due to its minimal pharmacological effects compared to mescaline. Its primary significance lies in its role as a metabolite and its potential microtubule assembly inhibitory activity .
属性
IUPAC Name |
N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFNOQKGANWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196660 | |
| Record name | N-Acetylmescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-89-9 | |
| Record name | N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmescaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmescaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylmescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetylmescaline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68P9VX8EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


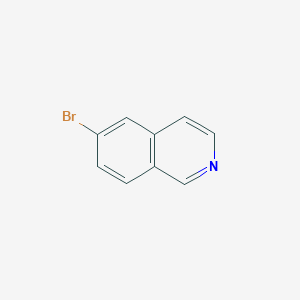
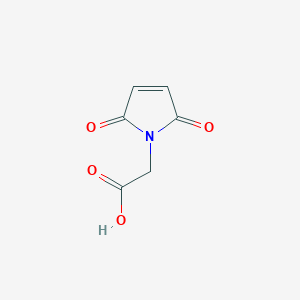
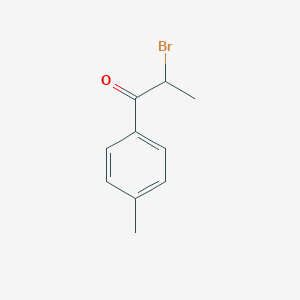
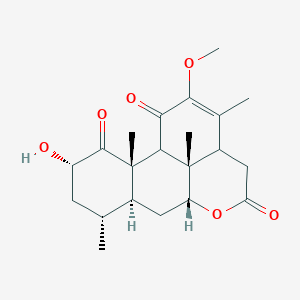
![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
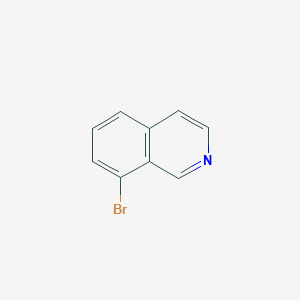
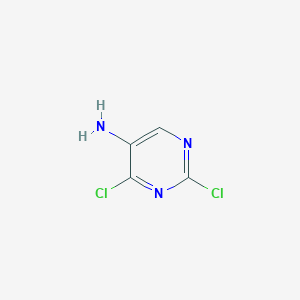
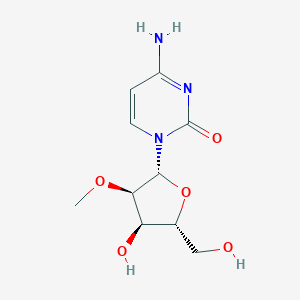
![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)
